molecular formula C20H16ClF4N3O2 B10958933 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Cat. No.: B10958933
M. Wt: 441.8 g/mol
InChI Key: GELRCLMRZGUYOE-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound can vary, but one approach involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid (or its derivative) to form the desired benzamide.
    • Reaction conditions typically involve suitable solvents, catalysts, and temperature control.
  • Chemical Reactions Analysis

      Oxidation: The pyrazole ring may undergo oxidation reactions.

      Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups.

      Common Reagents: Reagents like oxidants (e.g., NBS), bases (e.g., NaOH), and nucleophiles (e.g., amines) are relevant.

      Major Products: The specific products depend on reaction conditions and substituents.

  • Scientific Research Applications

      Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

      Chemistry: Explore its reactivity and use as a building block for other compounds.

      Industry: Assess its applications in materials science or drug development.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways.
    • Further studies are needed to understand its biological effects fully.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrazole-containing compounds, such as clemizole, metronidazole, and azathioprine, share some structural features.

      Uniqueness: Highlight its specific substituents and potential advantages over related compounds.

    Remember that this compound’s properties and applications are still an active area of research, so ongoing studies may reveal additional insights.

    Properties

    Molecular Formula

    C20H16ClF4N3O2

    Molecular Weight

    441.8 g/mol

    IUPAC Name

    N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

    InChI

    InChI=1S/C20H16ClF4N3O2/c1-11-17(21)12(2)28(27-11)15-8-6-14(7-9-15)26-18(29)13-4-3-5-16(10-13)30-20(24,25)19(22)23/h3-10,19H,1-2H3,(H,26,29)

    InChI Key

    GELRCLMRZGUYOE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F)C)Cl

    Origin of Product

    United States

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